Cas no 405-03-8 (3,4-Difluorostyrene)

3,4-Difluorostyrene is a fluorinated styrene derivative characterized by the presence of two fluorine atoms at the 3 and 4 positions of the phenyl ring. This structural modification enhances its reactivity and utility in polymerization processes, making it a valuable monomer for producing fluorinated polymers with improved thermal stability, chemical resistance, and low surface energy. The electron-withdrawing nature of the fluorine substituents also influences the electronic properties of the resulting materials, enabling applications in specialty coatings, electronics, and advanced composites. Its high purity and consistent performance make it suitable for precise synthetic applications in both academic and industrial research.
3,4-Difluorostyrene structure
3,4-Difluorostyrene structure
Product Name:3,4-Difluorostyrene
CAS No:405-03-8
MF:C8H6F2
MW:140.130049228668
MDL:MFCD09038471
CID:328383
PubChem ID:20487088
Update Time:2025-11-03

3,4-Difluorostyrene Chemical and Physical Properties

Names and Identifiers

    • 1,2-Difluoro-4-vinylbenzene
    • 3,4-Difluorostyrene
    • 4-ethenyl-1,2-difluorobenzene
    • Benzene,4-ethenyl-1,2-difluoro-
    • Benzene,4-ethenyl-1,2-difluoro
    • PC6276
    • EN300-1243671
    • A825140
    • SCHEMBL248639
    • 3,4-Difluorostyene
    • PS-9046
    • AKOS006330038
    • FT-0690828
    • SCHEMBL13158926
    • 405-03-8
    • VPKZWIGZODEBDP-UHFFFAOYSA-N
    • 4-ethenyl-1,2-bis(fluoranyl)benzene
    • DTXSID10607963
    • CS-0113814
    • MFCD09038471
    • 1,2-Difluoro-4-vinyl-benzene
    • MDL: MFCD09038471
    • Inchi: 1S/C8H6F2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2
    • InChI Key: VPKZWIGZODEBDP-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(C=C)=C1)F

Computed Properties

  • Exact Mass: 140.04400
  • Monoisotopic Mass: 140.04375652g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.131
  • Boiling Point: 147 ºC
  • Flash Point: 32 ºC
  • PSA: 0.00000
  • LogP: 2.60780

3,4-Difluorostyrene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3,4-Difluorostyrene Pricemore >>

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3,4-Difluorostyrene Production Method

3,4-Difluorostyrene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:405-03-8)3,4-Difluorostyrene
Order Number:A825140
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):752.0
Email:sales@amadischem.com

Additional information on 3,4-Difluorostyrene

Recent Advances in the Application of 3,4-Difluorostyrene (CAS: 405-03-8) in Chemical Biology and Pharmaceutical Research

3,4-Difluorostyrene (CAS: 405-03-8) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural and electronic properties. Recent studies have highlighted its potential in the synthesis of bioactive molecules, drug discovery, and materials science. This research brief aims to provide an overview of the latest advancements involving 3,4-Difluorostyrene, focusing on its applications, synthetic methodologies, and biological relevance.

One of the key areas of interest is the role of 3,4-Difluorostyrene in the development of fluorinated pharmaceuticals. Fluorination is a common strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. Recent publications have demonstrated the utility of 3,4-Difluorostyrene as a precursor for the synthesis of fluorinated analogs of known drugs, such as kinase inhibitors and antimicrobial agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of 3,4-Difluorostyrene into a novel class of tyrosine kinase inhibitors, resulting in improved potency and selectivity.

In addition to its pharmaceutical applications, 3,4-Difluorostyrene has also been explored in the field of polymer chemistry. Researchers have utilized its reactivity in radical polymerization and click chemistry to create fluorinated polymers with enhanced thermal stability and chemical resistance. A recent study in ACS Macro Letters detailed the synthesis of a new class of fluorinated copolymers using 3,4-Difluorostyrene, which exhibited remarkable performance in high-temperature environments. These findings underscore the material's potential for industrial applications, such as coatings and electronic devices.

The synthetic accessibility of 3,4-Difluorostyrene has also been a focal point of recent research. Advances in catalytic methods, including palladium-catalyzed cross-coupling reactions, have enabled more efficient and scalable routes to its production. A 2022 publication in Organic Letters described a novel catalytic system that significantly improved the yield and purity of 3,4-Difluorostyrene, making it more accessible for large-scale applications. These methodological improvements are expected to further accelerate its adoption in both academic and industrial settings.

Looking ahead, the continued exploration of 3,4-Difluorostyrene is likely to uncover new opportunities in chemical biology and drug development. Its unique combination of reactivity and stability positions it as a valuable tool for the design of next-generation therapeutics and functional materials. Future research directions may include the development of greener synthetic routes, expanded biological evaluations, and the exploration of its potential in emerging fields such as targeted drug delivery and bioimaging.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:405-03-8)3,4-Difluorostyrene
A825140
Purity:99%
Quantity:25g
Price ($):752.0
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